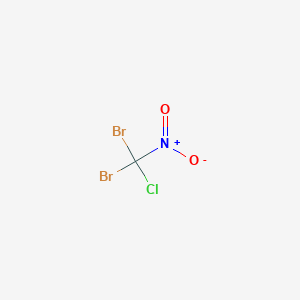

Dibromchloronitromethan

Übersicht

Beschreibung

Dibromochloronitromethane is a chemical compound belonging to the class of halonitromethanes. It is characterized by the presence of two bromine atoms, one chlorine atom, and one nitro group attached to a methane backbone. This compound is known for its applications in various scientific research fields, particularly in the study of disinfection by-products in drinking water.

Wissenschaftliche Forschungsanwendungen

Dibromochloronitromethane has several applications in scientific research:

Chemistry: Used as a reference material in the study of halonitromethanes and their chemical properties.

Biology: Investigated for its potential biological effects and interactions with biological molecules.

Medicine: Studied for its mutagenic and cytotoxic properties, particularly in the context of disinfection by-products in drinking water.

Industry: Utilized in the development of analytical standards and methods for detecting halonitromethanes in environmental samples.

Wirkmechanismus

Target of Action

Dibromochloronitromethane (DBCNM) is a member of the class of Halonitromethanes . These compounds are recently identified as a group of disinfection by-products (DBPs) found in drinking water

Action Environment

The action of DBCNM can be influenced by various environmental factors. For instance, a study has shown that the degradation of DBCNM under ultraviolet (UV) irradiation fits the first-order reaction kinetics model . The photodegradation rate of DBCNM decreases with the increase of initial concentration, and increases with the increase of light intensity, pH value, free chlorine concentration, and bromide ion concentration . The additions of free chlorine and bromide ion promote the conversion of DBCNM into other halonitromethanes (HNMs) under UV irradiation .

Biochemische Analyse

Biochemical Properties

Dibromochloronitromethane plays a significant role in biochemical reactions, particularly as a disinfection by-product. It interacts with various enzymes and proteins, leading to cytotoxic and genotoxic effects. Studies have shown that dibromochloronitromethane can induce DNA damage in mammalian cells, which is indicative of its interaction with cellular DNA and associated repair enzymes . The nature of these interactions often involves the formation of reactive intermediates that can bind to DNA, proteins, and other biomolecules, leading to cellular dysfunction.

Cellular Effects

Dibromochloronitromethane has been shown to exert cytotoxic and genotoxic effects on various types of cells. In mammalian cells, it induces DNA damage, which can lead to mutations and potentially carcinogenic outcomes . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and other reactive intermediates. These effects can disrupt normal cellular functions, leading to apoptosis or uncontrolled cell proliferation.

Molecular Mechanism

The molecular mechanism of dibromochloronitromethane involves its ability to form reactive intermediates that interact with cellular biomolecules. These intermediates can bind to DNA, causing strand breaks and other forms of damage . Additionally, dibromochloronitromethane can inhibit or activate various enzymes involved in DNA repair, cell cycle regulation, and apoptosis. The compound’s genotoxic effects are primarily due to its ability to induce oxidative stress and generate ROS, which further exacerbate DNA damage and cellular dysfunction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibromochloronitromethane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under UV light and in the presence of certain chemicals . Long-term exposure to dibromochloronitromethane in in vitro and in vivo studies has shown persistent cytotoxic and genotoxic effects, indicating that its impact on cellular function can be sustained over time.

Dosage Effects in Animal Models

The effects of dibromochloronitromethane vary with different dosages in animal models. At low doses, the compound may induce mild cytotoxic effects, while higher doses can lead to significant DNA damage, oxidative stress, and apoptosis . Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound’s harmful effects become pronounced.

Metabolic Pathways

Dibromochloronitromethane is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into less harmful metabolites . The compound’s presence can affect metabolic flux and alter metabolite levels, potentially disrupting normal metabolic processes and leading to cellular stress.

Transport and Distribution

Within cells and tissues, dibromochloronitromethane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its cytotoxic and genotoxic effects, with higher concentrations leading to more severe outcomes.

Subcellular Localization

Dibromochloronitromethane’s subcellular localization is primarily within the cytoplasm and nucleus, where it exerts its genotoxic effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus is particularly concerning due to its potential to interact with DNA and disrupt normal cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibromochloronitromethane can be synthesized through the halogenation of nitromethane. The process involves the reaction of nitromethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of dibromochloronitromethane.

Industrial Production Methods: Industrial production of dibromochloronitromethane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Types of Reactions:

Oxidation: Dibromochloronitromethane can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different halogenated derivatives.

Substitution: Dibromochloronitromethane can participate in substitution reactions where one or more halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of bromochloronitromethane and other halogenated nitromethanes.

Reduction: Production of chloronitromethane and bromonitromethane.

Substitution: Generation of various substituted nitromethanes depending on the reagents used.

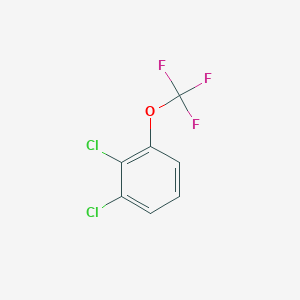

Vergleich Mit ähnlichen Verbindungen

- Chlorodibromomethane

- Dibromochloromethane

- Bromochloronitromethane

Comparison: Dibromochloronitromethane is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination imparts distinct chemical and biological properties compared to other halonitromethanes. For instance, chlorodibromomethane and dibromochloromethane lack the nitro group, which significantly alters their reactivity and biological effects. Bromochloronitromethane, on the other hand, has a different halogenation pattern, leading to variations in its chemical behavior and applications.

Eigenschaften

IUPAC Name |

dibromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGXJVDOONOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152114 | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-89-0 | |

| Record name | Dibromochloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Dibromochloronitromethane degrade in biological activated carbon (BAC) systems used for drinking water treatment?

A1: Research suggests that Dibromochloronitromethane undergoes biodegradation in BAC systems, with efficiency influenced by factors like empty bed contact time (EBCT) and water temperature. [] Increasing both EBCT and temperature enhances the biodegradation process. Notably, Dibromochloronitromethane exhibits a relatively high biodegradation efficiency compared to other halonitromethanes like Chloronitromethane and Dichloronitromethane. [] Kinetic analysis indicates a pseudo-first-order reaction model for its biodegradation. []

Q2: How does the structure of Dibromochloronitromethane impact its reactivity with free radicals like hydroxyl radicals (*OH) and hydrated electrons (e(aq)-)?

A2: Dibromochloronitromethane, with its molecular formula CBr2ClNO2, readily reacts with both OH and e(aq)-. [] Studies using electron pulse radiolysis and transient absorption spectroscopy reveal rapid reaction rates, with a bimolecular rate constant (k) of 1.80 x 10^8 M^-1 s^-1 for its reaction with OH and 2.95 x 10^10 M^-1 s^-1 for its reaction with e(aq)- at room temperature and pH ~7. [] These rate constants provide insights into the compound's reactivity with these common free radicals in aqueous environments.

Q3: Does Dibromochloronitromethane decompose at high temperatures often used in gas chromatography analysis?

A3: Yes, similar to other trihalonitromethanes, Dibromochloronitromethane is thermally unstable. [] It decomposes under the high temperatures (200-250°C) typically employed in gas chromatography (GC) injection ports and GC/mass spectrometry (GC/MS) analysis. [] This decomposition primarily yields haloforms, such as bromoform, through hydrogen abstraction from the solvent by thermally generated trihalomethyl radicals. [] Other decomposition products arise from radical reactions. This thermal instability can complicate its identification using standard GC/MS techniques, as the resulting mass spectra represent a mixture of the parent compound and its decomposition products. []

Q4: What are the potential cytotoxic and genotoxic effects of Dibromochloronitromethane in mammalian cells?

A4: Research indicates that Dibromochloronitromethane exhibits significant cytotoxicity and genotoxicity in mammalian cells. [] Studies using Chinese hamster ovary (CHO) cells demonstrated that chronic exposure (72 hours) to Dibromochloronitromethane resulted in considerable cytotoxicity, ranking second highest among the tested halonitromethanes. [] Furthermore, it induced substantial genomic DNA damage in CHO cells, again ranking second highest. [] These findings highlight the potential health risks associated with exposure to this disinfection byproduct.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

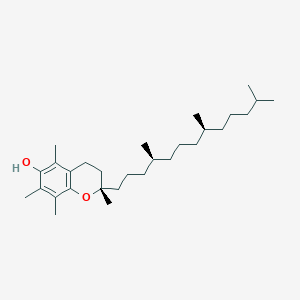

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)